

[Compound X] synthesis pathway and intermediates

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The Synthesis of Oseltamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a prominent synthesis pathway for Oseltamivir (Tamiflu®), a crucial antiviral drug for the treatment and prophylaxis of influenza A and B viruses. The synthesis detailed herein originates from the naturally occurring chiral starting material, (-)-shikimic acid. This document outlines the key chemical transformations, intermediates, quantitative data, and detailed experimental protocols. Furthermore, it includes visualizations of the synthesis pathway and the drug's mechanism of action to facilitate a comprehensive understanding.

Overview of the Synthesis Pathway from (-)-Shikimic Acid

The commercial production of Oseltamivir has historically relied on a multi-step synthesis starting from (-)-shikimic acid, a biomolecule extracted from Chinese star anise.[1] This route is advantageous as it utilizes a readily available chiral pool starting material, which helps in establishing the three stereocenters of the Oseltamivir molecule with the correct configuration.
[1] The overall synthesis involves several key stages: esterification of the carboxylic acid, protection of the diol functionalities, mesylation of the remaining hydroxyl group, epoxidation, regioselective opening of the epoxide with an azide nucleophile, reduction of the azide to an amine, and finally, N-acetylation to yield the active pharmaceutical ingredient.[2]



Quantitative Data on Synthesis Yields

The efficiency of the synthesis is a critical factor in the large-scale production of Oseltamivir. The following table summarizes the reported yields for the key steps in the synthesis from (-)-shikimic acid. It is important to note that yields can vary depending on the specific reaction conditions and scale of the synthesis.



Step No.	Reaction	Starting Material	Product	Reported Yield (%)
1	Esterification	(-)-Shikimic acid	Ethyl shikimate	~97%
2	Trimesylation	Ethyl shikimate	Ethyl 3,4,5- tris(mesyloxy)cyc lohex-1-ene-1- carboxylate	~93%
3	Azide Displacement	Ethyl 3,4,5- tris(mesyloxy)cyc lohex-1-ene-1- carboxylate	Ethyl (3S,4R,5R)-3- azido-4,5- bis(mesyloxy)cyc lohex-1-ene-1- carboxylate	~92%
4	Aziridination	Ethyl (3S,4R,5R)-3- azido-4,5- bis(mesyloxy)cyc lohex-1-ene-1- carboxylate	Ethyl (3R,4S,5R)-4,5- imino-3-(1- ethylpropoxy)-1- cyclohexene-1- carboxylate	High Yield
5	Aziridine Opening	Ethyl (3R,4S,5R)-4,5- imino-3-(1- ethylpropoxy)-1- cyclohexene-1- carboxylate	Ethyl (3R,4R,5S)-5- azido-4-hydroxy- 3-(1- ethylpropoxy)cycl ohex-1-ene-1- carboxylate	High Yield
6	N-Acetylation	Ethyl (3R,4R,5S)-5- azido-4-amino-3- (1- ethylpropoxy)cycl ohex-1-ene-1- carboxylate	Ethyl (3R,4R,5S)-4- acetamido-5- azido-3-(1- ethylpropoxy)-1- cyclohexene-1- carboxylate	~80%



7	Azide Reduction	Ethyl (3R,4R,5S)-4- acetamido-5- azido-3-(1- ethylpropoxy)-1- cyclohexene-1- carboxylate	Oseltamivir (free base)	High Yield
8	Salt Formation	Oseltamivir (free base)	Oseltamivir Phosphate	~85%
Overall	-	(-)-Shikimic acid	Oseltamivir Phosphate	~47%[3]

Detailed Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of Oseltamivir from (-)-shikimic acid.

Step 1: Esterification of (-)-Shikimic Acid

To a suspension of (-)-shikimic acid in ethanol, thionyl chloride is added dropwise at room temperature.[2] The reaction mixture is then heated to reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure to yield ethyl shikimate, which can be used in the next step without further purification.

Step 2: Formation of the Key Epoxide Intermediate

The synthesis of the crucial epoxide intermediate proceeds through a series of reactions starting from a protected form of ethyl shikimate.

- Ketalization and Mesylation: Ethyl shikimate is first reacted with 3-pentanone and p-toluenesulfonic acid to protect the 3,4-diol as a pentylidene acetal. The remaining hydroxyl group at C-5 is then mesylated using methanesulfonyl chloride and triethylamine.
- Reductive Ketal Opening: The pentylidene acetal is reductively opened.



• Epoxidation: The resulting intermediate is treated with a base, such as potassium bicarbonate, in a mixture of methanol and dichloromethane to form the epoxide, ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude epoxide, which is then purified by column chromatography.

Step 3: Regioselective Azide Opening of the Epoxide

The epoxide intermediate is dissolved in ethanol, and an aqueous solution of sodium azide and ammonium chloride is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude azido alcohol. This product is then purified by flash chromatography.

Step 4: Azide Reduction to the Amine

The azido group is reduced to the primary amine. A common method involves the use of triphenylphosphine in a Staudinger reaction, followed by hydrolysis. Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.

Step 5: N-Acetylation

The resulting amino compound is acetylated to introduce the acetamido group found in Oseltamivir. A solution of the amine in dichloromethane is treated with acetic anhydride and pyridine. The reaction mixture is refluxed for a few hours. After completion, the mixture is extracted, and the organic layer is dried and concentrated to yield the N-acetylated product.

Step 6: Final Salt Formation

The Oseltamivir free base is converted to its phosphate salt to improve its stability and solubility. The free base is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and treated with an equivalent amount of ortho-phosphoric acid. The mixture is stirred, and the



Oseltamivir phosphate salt precipitates out of the solution. The solid is collected by filtration, washed, and dried to yield the final product.

Visualizations

Synthesis Pathway of Oseltamivir from (-)-Shikimic Acid



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Caption: Synthesis pathway of Oseltamivir from (-)-Shikimic Acid.

Mechanism of Action of Oseltamivir

Caption: Oseltamivir inhibits viral neuraminidase, preventing virion release.

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